molecular formula C14H18N5O9P B12932190 N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate) CAS No. 51146-84-0

N-Acetyl-3'-O-acetyl-2'-deoxyguanosine 5'-(dihydrogen phosphate)

Cat. No.: B12932190
CAS No.: 51146-84-0
M. Wt: 431.29 g/mol
InChI Key: ZUGBDTHIKFPEGL-IVZWLZJFSA-N
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Description

The compound (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, an acetamido group, and a phosphonooxy moiety. It is often studied for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds through condensation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It is also used in the development of new synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a model compound for studying enzyme-substrate interactions.

Medicine

The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of various materials and chemicals. Its reactivity and functional groups make it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The acetamido group and the purine base play crucial roles in binding to enzymes or receptors, while the phosphonooxy moiety may participate in phosphorylation reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant properties.

    Adenosine: A nucleoside involved in energy transfer and signaling in cells.

    Guanosine: A nucleoside that plays a role in cellular metabolism.

Uniqueness

The uniqueness of (2R,3S,5R)-5-(2-Acetamido-6-oxo-3H-purin-9(6H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

51146-84-0

Molecular Formula

C14H18N5O9P

Molecular Weight

431.29 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2-acetamido-6-oxo-1H-purin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate

InChI

InChI=1S/C14H18N5O9P/c1-6(20)16-14-17-12-11(13(22)18-14)15-5-19(12)10-3-8(27-7(2)21)9(28-10)4-26-29(23,24)25/h5,8-10H,3-4H2,1-2H3,(H2,23,24,25)(H2,16,17,18,20,22)/t8-,9+,10+/m0/s1

InChI Key

ZUGBDTHIKFPEGL-IVZWLZJFSA-N

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)OC(=O)C

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COP(=O)(O)O)OC(=O)C

Origin of Product

United States

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